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Compound of Interest

Compound Name: SIRT1 Activator 3

Cat. No.: B057250 Get Quote

Disclaimer: The specific compound "SIRT1 Activator 3" was not identified in publicly available

scientific literature. This guide focuses on SRT1720, a well-characterized, potent, and specific

synthetic activator of Sirtuin 1 (SIRT1), as a representative molecule for researchers, scientists,

and drug development professionals. The data and protocols presented herein are based on

published studies of SRT1720.

Core Concepts: SIRT1 and its Activation
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent protein deacetylase that acts as a metabolic

sensor, linking cellular energy status to the regulation of gene expression and metabolic

homeostasis.[1][2] By deacetylating a wide range of protein substrates, including transcription

factors and enzymes, SIRT1 modulates key physiological processes such as glucose and lipid

metabolism, mitochondrial biogenesis, inflammation, and cellular stress responses.[2][3]

Activation of SIRT1 is considered a promising therapeutic strategy for metabolic diseases like

type 2 diabetes, obesity, and nonalcoholic fatty liver disease (NAFLD).[2][4][5]

SRT1720 is a small molecule activator of SIRT1 (STAC) that is structurally distinct from natural

activators like resveratrol.[6][7] It has been shown to enhance SIRT1's enzymatic activity,

leading to beneficial metabolic effects in various preclinical models.[2][5]

Quantitative Data on Metabolic Effects of SRT1720
The following tables summarize the quantitative effects of SRT1720 on key metabolic

parameters from various in vivo studies.
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Table 1: Effects of SRT1720 on Glucose Homeostasis
and Insulin Sensitivity

Parameter
Animal
Model

Treatment
Details

Result
Percentage
Change

Reference

Fed Plasma

Glucose

Diet-Induced

Obese (DIO)

Mice

100

mg/kg/day

(oral gavage)

for 10 weeks

Significant

reduction vs.

control

~20-25%

decrease
[5][8]

Glucose AUC

(IPGTT)
DIO Mice

100

mg/kg/day

(oral gavage)

for 5 weeks

462 ± 25 vs.

603 ± 32 mg

h⁻¹ dl⁻¹

(Control)

~23%

decrease
[5]

Plasma

Insulin

(Fasting)

Diet-Induced

Obese (DIO)

Mice

100

mg/kg/day

(oral gavage)

for 10 weeks

Significant

reduction vs.

control

~50%

decrease
[8][9][10]

HOMA-IR

Diet-Induced

Obese (DIO)

Mice

High-dose in

feed for 12

weeks

Significantly

lower vs.

HFD control

Not specified,

but trend

indicates

improved

insulin

sensitivity

[9][10]

Glucose AUC

(OGTT)

Zucker fa/fa

Rats

4 weeks of

treatment

2,490 ± 236

vs. 4,550 ±

463 mg

min⁻¹dl⁻¹

(Control)

~45%

decrease
[5]

Insulin AUC

(OGTT)

Zucker fa/fa

Rats

4 weeks of

treatment

127 ± 25 vs.

277 ± 32 ng

min⁻¹dl⁻¹

(Control)

~54%

decrease
[5]
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Table 2: Effects of SRT1720 on Body Weight, Adiposity,
and Lipid Metabolism

Parameter
Animal
Model

Treatment
Details

Result
Percentage
Change

Reference

Body Weight
High-Fat Diet

(HFD) Mice
2 g/kg in feed

Significant

reduction vs.

HFD control

~10-15%

decrease
[2][11]

Fat Mass HFD Mice

High-dose in

feed (64-94

weeks of

age)

Significantly

reduced vs.

HFD control

Not specified [9][10]

Liver

Triglyceride

Content

Monosodium

Glutamate

(MSG) Mice

6-16 weeks

of age

Significant

reduction vs.

MSG control

~40%

decrease
[12]

Serum ALT

Levels
MSG Mice

6-16 weeks

of age

Significant

reduction vs.

MSG control

~35%

decrease
[12]

Total

Cholesterol

Standard Diet

(SD) Mice

1.33 g/kg in

feed

Significantly

lower vs. SD

control

~15%

decrease
[2]

LDL

Cholesterol

Standard Diet

(SD) Mice

1.33 g/kg in

feed

Significantly

lower vs. SD

control

~30%

decrease
[2]

Hepatic

Steatosis

High-Fat Diet

(HFD) Mice

SRT1720

treatment

Attenuated

hepatic

steatosis and

inflammation

Qualitative

improvement
[13]

Table 3: Effects of SRT1720 on Energy Expenditure and
Mitochondrial Function
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Parameter
Model
System

Treatment
Details

Result
Percentage
Change

Reference

Respiratory

Exchange

Ratio (RER)

Standard Diet

(SD) Mice

1.33 g/kg in

feed

Significantly

lowered

during light

cycle

Indicates a

shift towards

fatty acid

oxidation

[2]

Skeletal

Muscle

Citrate

Synthase

Activity

DIO Mice

100

mg/kg/day

(oral gavage)

for 11 weeks

Increased

mitochondrial

capacity

~15%

increase
[5][8]

Mitochondrial

DNA Copy

Number

Renal

Proximal

Tubule Cells

(RPTCs)

3–10 μM for

24 hours

Significant

elevation
Not specified [14]

Cellular ATP

Levels

Renal

Proximal

Tubule Cells

(RPTCs)

3–10 μM for

24 hours

Significant

elevation
Not specified [14]

Signaling Pathways and Mechanisms of Action
SRT1720 exerts its metabolic effects primarily through the activation of SIRT1, which in turn

modulates several downstream signaling pathways.

SIRT1-PGC-1α Pathway in Mitochondrial Biogenesis
One of the central mechanisms of SRT1720 is the deacetylation and subsequent activation of

the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[3][15][16]

Activated PGC-1α is a master regulator of mitochondrial biogenesis and function.
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Caption: SRT1720 activates SIRT1, leading to PGC-1α deacetylation and enhanced

mitochondrial function.

SIRT1-AMPK Interplay
The relationship between SIRT1 and AMP-activated protein kinase (AMPK), another critical

energy sensor, is complex. Some studies suggest that the effects of SRT1720 require SIRT1-

independent activation of AMPK, possibly through inhibition of phosphodiesterases (PDEs).[1]

Other evidence points to a SIRT1-dependent mechanism for AMPK activation.[17] This

interplay is crucial for regulating cellular metabolism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b057250?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC7327920/
https://pubmed.ncbi.nlm.nih.gov/32421926/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SRT1720 Action
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Caption: SRT1720 influences metabolic outcomes through complex interactions with SIRT1

and AMPK pathways.

Regulation of Lipogenesis and Inflammation
SRT1720 has been shown to reduce hepatic lipid accumulation by decreasing the expression

of lipogenic genes such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Acetyl-

CoA Carboxylase (ACC), and Fatty Acid Synthase (FAS).[12] Additionally, SRT1720 exerts anti-

inflammatory effects by inhibiting the NF-κB signaling pathway in a SIRT1-dependent manner.

[2][13]
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Caption: SRT1720-mediated SIRT1 activation reduces hepatic steatosis and inflammation.

Key Experimental Protocols
This section outlines common methodologies for evaluating the efficacy of SIRT1 activators like

SRT1720 in metabolic studies.

In Vivo Efficacy in Diet-Induced Obese (DIO) Mouse
Model

Objective: To assess the effect of SRT1720 on glucose tolerance, insulin sensitivity, and

body composition in a model of diet-induced obesity and insulin resistance.

Animal Model: Male C57BL/6J mice.
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Diet: High-Fat Diet (HFD), typically providing 60% of calories from fat, for a period of 8-12

weeks to induce obesity.

Treatment Protocol:

Dosing: SRT1720 is administered once daily by oral gavage at a dose of 100 mg/kg body

weight.[5] A vehicle control group (e.g., carboxymethylcellulose) is run in parallel.

Duration: Treatment duration typically ranges from 4 to 12 weeks.[5][8]

Key Outcome Measures:

Glucose Tolerance Test (GTT): After an overnight fast, mice are given an intraperitoneal

(IP) or oral glucose challenge (e.g., 2 g/kg). Blood glucose is measured at 0, 15, 30, 60,

90, and 120 minutes post-injection. The Area Under the Curve (AUC) is calculated to

quantify glucose disposal.[2][5]

Insulin Tolerance Test (ITT): Following a short fast (4-6 hours), mice are injected with

insulin (e.g., 0.75 U/kg, IP). Blood glucose is measured at intervals similar to the GTT to

assess insulin sensitivity.[8]

Metabolic Parameters: Body weight and food intake are monitored regularly (e.g., bi-

weekly).[2] At the end of the study, plasma levels of insulin, cholesterol, and triglycerides

are measured.

Tissue Analysis: Liver and skeletal muscle tissues are collected for analysis of gene

expression (e.g., lipogenic and inflammatory markers) and mitochondrial enzyme activity

(e.g., citrate synthase assay).[8][12]
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Caption: Workflow for assessing SRT1720 efficacy in a diet-induced obesity mouse model.

Cell-Based SIRT1 Activity and Mitochondrial Function
Assay

Objective: To measure the direct effect of SRT1720 on SIRT1 deacetylase activity and

subsequent changes in mitochondrial function in a cellular context.

Cell Model: Renal Proximal Tubule Cells (RPTCs), HepG2 human hepatoma cells, or C2C12

myoblasts are commonly used.[12][14]

Treatment Protocol:

Cells are cultured to desired confluency.
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Treatment with SRT1720 at various concentrations (e.g., 1-20 µM) or vehicle (e.g., DMSO)

for a specified duration (e.g., 2-24 hours).[1][14]

Key Outcome Measures:

SIRT1 Activity Assay: Cellular SIRT1 deacetylase activity is measured using a commercial

fluorogenic SIRT1 assay kit. This typically involves lysing the cells, incubating the lysate

with a fluorophore-tagged acetylated peptide substrate (e.g., from p53), and measuring

the fluorescence generated upon deacetylation.[1]

PGC-1α Acetylation: Nuclear extracts are prepared, and PGC-1α is immunoprecipitated.

The acetylation status is determined by Western blot using an anti-acetyl-lysine antibody.

[14]

Mitochondrial Biogenesis: Assessed by measuring mitochondrial DNA (mtDNA) copy

number relative to nuclear DNA (nDNA) using quantitative PCR (qPCR).[14]

Mitochondrial Respiration: Oxygen consumption rates (OCR) can be measured using

specialized equipment (e.g., Seahorse XF Analyzer) to assess basal and maximal

respiration.[14]

ATP Levels: Cellular ATP content is quantified using a luciferin/luciferase-based

luminescence assay kit.[14]

Conclusion
SRT1720 is a potent synthetic SIRT1 activator that has demonstrated significant beneficial

effects on multiple facets of metabolic regulation in preclinical studies. It improves glucose

homeostasis, reduces body weight and adiposity, ameliorates hepatic steatosis, and enhances

mitochondrial function. Its mechanisms of action are primarily centered on the SIRT1-mediated

deacetylation of key targets like PGC-1α and its interplay with the AMPK signaling pathway.

The experimental protocols outlined provide a robust framework for the continued investigation

of SIRT1 activators in the context of metabolic diseases. Further research is warranted to fully

elucidate the therapeutic potential and long-term safety of these compounds in clinical settings.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7327920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2872958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7327920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2872958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2872958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2872958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2872958/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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